6-ethyl-2-sulfanyl-1H-pyrimidin-4-one
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Overview
Description
6-ethyl-2-sulfanyl-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the class of thioxopyrimidines. This compound is characterized by the presence of a sulfur atom at the 2-position and an ethyl group at the 6-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-sulfanyl-1H-pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method is the [3+3] cyclization process, where a three-carbon fragment reacts with a three-carbon equivalent to form the pyrimidine ring. Another approach is the [4+2] cyclization, which involves the reaction of a four-carbon fragment with a two-carbon equivalent .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of sulfur-containing reagents and appropriate catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2-sulfanyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The ethyl group or sulfur atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the pyrimidine ring .
Scientific Research Applications
6-ethyl-2-sulfanyl-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-ethyl-2-sulfanyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with biological molecules, leading to the inhibition of key enzymes and proteins. This interaction can disrupt cellular processes and result in antimicrobial, anti-inflammatory, and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-ethyl-2-sulfanyl-1H-pyrimidin-4-one include other thioxopyrimidines and pyrimidine derivatives with sulfur-containing groups. Examples include:
- 2-thioxo-1H-pyrimidin-4-one
- 6-methyl-2-sulfanyl-1H-pyrimidin-4-one
- 2-(methylthio)-1H-pyrimidin-4-one
Uniqueness
This compound is unique due to the presence of both an ethyl group and a sulfur atom in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-ethyl-2-sulfanyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-2-4-3-5(9)8-6(10)7-4/h3H,2H2,1H3,(H2,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDSLQYKIOAKQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N=C(N1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=O)N=C(N1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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